Lacidipine Monomethyl Ester

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Lacidipine Monomethyl Ester (CAS 103890-81-9) is the official BP/EP Impurity A reference standard. This specific mixed ester impurity (MW 441.52) is mandatory for ICH Q2B method validation and ANDA/DMF submissions. Non-certified alternatives risk regulatory rejection. Procure ISO 17034-accredited material for traceable impurity profiling in Lacidipine drug substance and finished product QC.

Molecular Formula C25H31NO6
Molecular Weight 441.53
CAS No. 103890-81-9
Cat. No. B600982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacidipine Monomethyl Ester
CAS103890-81-9
Synonyms4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
Molecular FormulaC25H31NO6
Molecular Weight441.53
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C
InChIInChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lacidipine Monomethyl Ester (CAS 103890-81-9): Critical Process-Related Impurity and Pharmacopoeial Reference Standard for Lacidipine Quality Control


Lacidipine Monomethyl Ester (CAS: 103890-81-9, C25H31NO6, MW: 441.52) is a process-related impurity and degradation product of Lacidipine, a lipophilic dihydropyridine calcium channel blocker used for the treatment of hypertension [1]. The compound is officially designated as Lacidipine BP Impurity A (also EP Impurity A) in pharmacopoeial monographs and is a key reference standard in pharmaceutical quality control [2]. As a mixed ester derivative featuring both ethyl and methyl ester functionalities on the dihydropyridine core, its presence typically signals transesterification events during synthesis or analytical sample preparation involving methanol .

Lacidipine Monomethyl Ester (CAS 103890-81-9): Why Generic Impurity Standards Cannot Substitute for Pharmacopoeial-Grade Reference Material


Procurement of a generic dihydropyridine-related compound or an unqualified impurity standard in place of Lacidipine Monomethyl Ester introduces unacceptable risk to regulatory submissions and analytical method reliability. Lacidipine Monomethyl Ester is a specifically designated impurity—BP Impurity A/EP Impurity A—with a unique retention time and spectral fingerprint validated in published chromatographic methods for Lacidipine drug substance and drug product [1]. Substituting a structurally similar but non-identical impurity or a non-certified reference material will compromise method specificity, leading to inaccurate impurity profiling, potential failure of ICH Q2B validation criteria, and rejection during ANDA or DMF review [2]. Furthermore, only standards manufactured under ISO 17034 accreditation provide the required traceability, homogeneity, and stability documentation to satisfy global regulatory expectations for pharmaceutical impurity testing [3].

Lacidipine Monomethyl Ester (CAS 103890-81-9): Quantitative Evidence for Scientific Selection and Procurement


Pharmacopoeial Identity Verification: Designated as BP/EP Impurity A

Lacidipine Monomethyl Ester is officially designated as Lacidipine BP Impurity A and Lacidipine EP Impurity A, a controlled impurity in the British and European Pharmacopoeia monographs for Lacidipine drug substance [1]. In contrast, other process-related impurities such as Lacidipine Impurity B, C, or D possess distinct chemical structures and are assigned different pharmacopoeial codes with separate acceptance criteria and analytical targets . This official designation mandates its use as a primary reference standard for identification, control, and quantification of this specific impurity in finished pharmaceutical products.

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Chromatographic Selectivity: Validated Separation from Lacidipine and Co-Eluting Impurities

In a validated RP-UPLC method for the assay of Lacidipine and related substances, Lacidipine Monomethyl Ester (BP Impurity A) was chromatographically resolved from Lacidipine and six other process impurities/degradation products with baseline separation under isocratic conditions (Acquity BEH C18 column, pH 4.5 ammonium acetate buffer:methanol 70:30 v/v, 0.25 mL/min, 240 nm) [1]. The method achieved linearity for Lacidipine Monomethyl Ester with r² > 0.999 across the validated range, confirming its suitability for accurate quantification [1]. In comparison, alternative impurities such as Lacidipine Impurity B (diethyl ester) and Impurity C exhibit different retention characteristics and cannot be used interchangeably for method validation or system suitability testing targeting Impurity A .

HPLC Method Validation Impurity Resolution Analytical Selectivity

Purity and Characterization: ISO 17034-Certified Reference Standard with Comprehensive Analytical Documentation

Commercially available Lacidipine Monomethyl Ester reference standards from accredited suppliers are manufactured under ISO 17034:2016 certification, guaranteeing documented homogeneity, stability, and metrological traceability [1]. These standards are supplied with purity typically >95% (HPLC) and include comprehensive certificates of analysis featuring NMR, MS, HPLC, and structural conformance reports . In contrast, generic or uncertified impurity standards may lack this level of characterization, traceability, and regulatory-compliant documentation [2]. The ISO 17034 certification specifically addresses the uniform production and certification of reference materials, a requirement increasingly mandated by regulatory agencies for ANDA and DMF submissions [3].

Reference Standard Certification ISO 17034 Accreditation Analytical Method Validation

Pharmacological Inactivity: Justification for Impurity Control Limits

Lacidipine Monomethyl Ester, like other principal metabolites of Lacidipine, exhibits little to no pharmacodynamic activity compared to the parent drug [1]. Pharmacokinetic studies indicate that principal Lacidipine metabolites possess minimal calcium channel blocking activity, with approximately 70% of an administered dose eliminated as inactive metabolites in feces and the remainder in urine [2]. This lack of therapeutic activity distinguishes it from the active pharmaceutical ingredient Lacidipine and supports its classification as an impurity requiring control rather than a therapeutic agent. In comparison, the parent compound Lacidipine demonstrates potent vascular selectivity and antihypertensive efficacy [3].

Impurity Safety Assessment Toxicology ICH Q3A/Q3B

Lacidipine Monomethyl Ester (CAS 103890-81-9): Optimal Research and Industrial Application Scenarios


ANDA and DMF Submission Support: Impurity Profiling and Method Validation

Lacidipine Monomethyl Ester (BP Impurity A) is a critical reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Lacidipine drug products. Its use is mandatory for establishing impurity profiles, validating analytical methods according to ICH Q2B guidelines, and demonstrating control of this specific process-related impurity. The validated RP-UPLC method described in [1] confirms its suitability for accurate quantification with r² > 0.999 linearity, enabling robust demonstration of compliance with ICH Q3A/Q3B impurity thresholds. Procurement of an ISO 17034-certified standard ensures that the analytical data generated will meet the rigorous documentation and traceability requirements of global regulatory agencies [2].

Pharmaceutical Quality Control and Batch Release Testing

In routine pharmaceutical quality control (QC) laboratories, Lacidipine Monomethyl Ester serves as the primary reference standard for identification, quantification, and system suitability testing of Lacidipine BP Impurity A in drug substance and finished drug product batches. Its well-characterized retention time and spectral properties in validated HPLC/UPLC methods [1] enable reliable peak assignment and accurate determination of impurity levels against established acceptance criteria. The availability of the compound in multiple pack sizes (10 mg, 25 mg, 50 mg, 100 mg) from accredited suppliers facilitates cost-effective procurement aligned with laboratory throughput and stability testing programs .

Forced Degradation and Stability Studies

Lacidipine Monomethyl Ester is a known degradation product of Lacidipine, making it an essential reference material for forced degradation studies (acid, base, peroxide, heat, light) and long-term stability testing of Lacidipine formulations. The validated chromatographic method described by Mohan et al. [1] successfully separated this impurity from Lacidipine and other degradation products under various stress conditions, enabling accurate monitoring of degradation pathways and shelf-life determination. Procurement of this specific impurity standard ensures that stability-indicating methods are properly developed and validated, a critical requirement for regulatory approval of new and generic Lacidipine products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacidipine Monomethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.